
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate is an organic compound with the molecular formula C11H14O6 It is a derivative of oxolane, featuring a 4-methylidene group and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be synthesized through a multi-step process involving the reaction of diethyl oxalate with appropriate reagents under controlled conditions. The synthesis typically involves:
Starting Materials: Diethyl oxalate and a suitable aldehyde or ketone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium ethoxide, at a temperature range of 50-70°C.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylic acid.
Reduction: Formation of diethyl 4-methylidene-5-hydroxyoxolane-3,3-dicarboxylate.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Act as an inhibitor for certain enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by altering the activity of key proteins.
Interact with Receptors: Bind to cellular receptors, leading to changes in cell signaling and function.
Comparison with Similar Compounds
Diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate can be compared with similar compounds such as:
Diethyl 4-methylidene-5-oxotetrahydrofuran-3,3-dicarboxylate: Similar structure but with a tetrahydrofuran ring.
Diethyl 4-methylidene-5-oxo-2,3-dihydrofuran-3,3-dicarboxylate: Differing in the degree of hydrogenation of the furan ring.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
56643-56-2 |
|---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
diethyl 4-methylidene-5-oxooxolane-3,3-dicarboxylate |
InChI |
InChI=1S/C11H14O6/c1-4-15-9(13)11(10(14)16-5-2)6-17-8(12)7(11)3/h3-6H2,1-2H3 |
InChI Key |
DWTRUJZBUANZGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(COC(=O)C1=C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




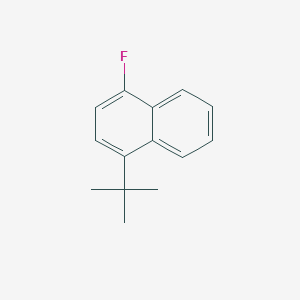
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
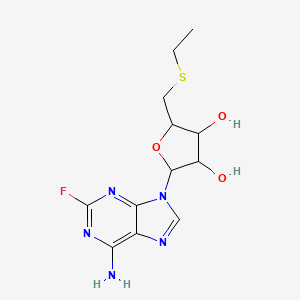
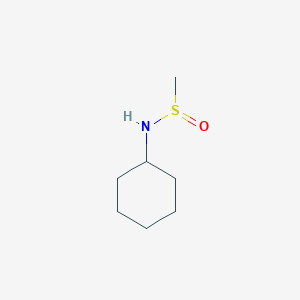
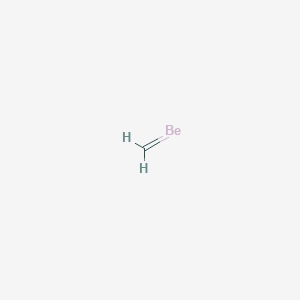
![Benzyl [(1R)-1-methyl-2-oxo-2-phenylethyl]carbamate](/img/structure/B14643486.png)
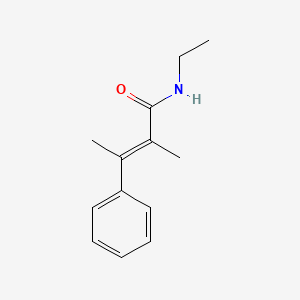

![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)



